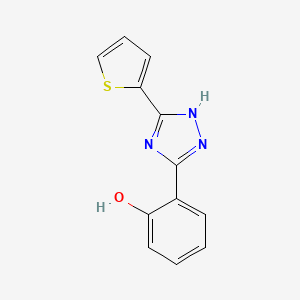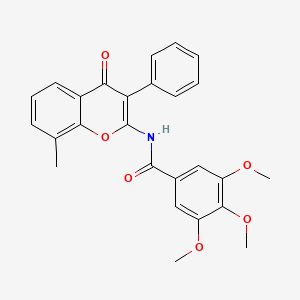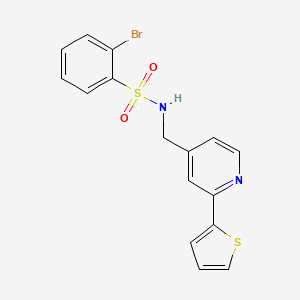![molecular formula C13H19N3O B2402533 1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2196095-31-3](/img/structure/B2402533.png)
1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. This compound is commonly referred to as MPP and has been studied for its potential use in treating various medical conditions. In
作用机制
MPP acts as a selective inhibitor of monoamine oxidase B (MAO-B) enzyme, which is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, MPP increases the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. MPP has also been found to have antioxidant properties, which help to protect the brain from oxidative stress.
Biochemical and Physiological Effects
MPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. MPP also has anti-inflammatory properties, which help to reduce inflammation in the brain. Additionally, MPP has been found to have antioxidant properties, which help to protect the brain from oxidative stress.
实验室实验的优点和局限性
MPP has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of MAO-B enzyme, which makes it a useful tool for studying the role of dopamine in the brain. However, MPP has been found to have some toxic effects in certain cell types, which limits its use in some experiments.
未来方向
There are several future directions for the study of MPP. One direction is to explore its potential use in treating other medical conditions such as Alzheimer's disease and depression. Another direction is to investigate the mechanisms underlying its neuroprotective and anti-inflammatory properties. Additionally, further studies are needed to determine the optimal dosage and administration of MPP for treating Parkinson's disease.
Conclusion
In conclusion, 1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its pharmacological properties. Its potential use in treating various medical conditions such as Parkinson's disease, Alzheimer's disease, and depression makes it a promising candidate for further study. The synthesis method of MPP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
合成方法
The synthesis of MPP involves a series of chemical reactions that ultimately result in the formation of the final product. The method of synthesis involves the condensation of 2-methylpyrazole-3-carboxaldehyde and 4-(piperidin-1-yl) but-3-en-2-one in the presence of a base catalyst. The resulting product is then purified to obtain pure MPP.
科学研究应用
MPP has been studied for its potential use in treating various medical conditions such as Parkinson's disease, Alzheimer's disease, and depression. It has been found to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for treating these diseases.
属性
IUPAC Name |
1-[4-[(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-13(17)16-8-5-11(6-9-16)10-12-4-7-14-15(12)2/h3-4,7,11H,1,5-6,8-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAVSSHEZFRBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC2CCN(CC2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-((3-fluoro-4-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2402451.png)
![N-[2-(1,2,3,4-tetrahydroquinolin-8-yloxy)ethyl]acetamide](/img/structure/B2402453.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2402459.png)


![3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2402462.png)
![(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2402464.png)
![(Z)-ethyl 1-cyclohexyl-2-((2,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2402465.png)
![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2402467.png)

![4-(N,N-dipropylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402469.png)

